molecular formula C10H10N2O B2878242 1-苄基-1H-吡唑-4-醇 CAS No. 226989-35-1

1-苄基-1H-吡唑-4-醇

货号 B2878242
CAS 编号: 226989-35-1
分子量: 174.203
InChI 键: BELUNASLYMZLPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-1H-pyrazol-4-ol is a chemical compound with the CAS Number: 226989-35-1. It has a molecular weight of 174.2 and its IUPAC name is 1-benzyl-1H-pyrazol-4-ol .


Molecular Structure Analysis

The InChI code for 1-benzyl-1H-pyrazol-4-ol is 1S/C10H10N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8,13H,7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .

科学研究应用

合成及潜在的 COX-2 抑制

1-苄基-1H-吡唑-4-醇在合成具有潜在 COX-2 抑制活性的各种衍生物中用作基础化合物。研究探索了 4,5-二芳基-1H-吡唑-3-醇衍生物的合成,包括吡唑并恶嗪、吡唑并苯并恶嗪和吡唑并恶唑,表明了设计 COX-2 抑制剂的多功能方法。值得注意的是,某些衍生物对 COX-2 表现出良好的选择性,高于 COX-1 酶,表明在炎症和癌症预防中具有治疗应用潜力 (Patel 等,2004 年)

抗前列腺癌活性

1-苄基-1H-吡唑-4-醇衍生物也已被合成并评估为前列腺癌抗原-1 (PCA-1/ALKBH3) 的抑制剂,展示了抗前列腺癌药物开发的新方法。1-(1H-苯并咪唑-2-基)-3,4-二甲基-1H-吡唑-5-醇的修饰导致了有效的 PCA-1/ALKBH3 抑制剂的鉴定,该抑制剂在小鼠异种移植模型中显着抑制了人激素非依赖性前列腺癌细胞的生长,且没有副作用 (Nakao 等,2014 年)

分子相互作用和稳定性研究

对 1-苄基-1H-吡唑-4-醇衍生物的结构和电子性质的研究,包括它们在有机发光二极管 (OLED) 和发光材料中的潜在应用,突出了该化合物的多功能性。涉及密度泛函理论 (DFT) 和时变 DFT (TD-DFT) 分析的研究提供了对这些衍生物的光学、电子和电荷传输性质的见解,突出了它们在先进材料科学中的前景 (Sun & Jin,2017 年)

有机合成中的催化应用

1-苄基-1H-吡唑-4-醇的用途延伸到催化的领域,其中衍生物已被用于稳定交叉偶联反应中的金属配合物。庞大的吡唑基配体的合成导致了双(吡唑基)钯(II)配合物的开发,这些配合物已被评估在铃木-宫浦交叉偶联反应中的催化活性。此类研究证明了该化合物在促进联芳基化合物的合成中的潜力,联芳基化合物在药物化学中具有重要意义 (Ocansey、Darkwa 和 Makhubela,2018 年)

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

While specific future directions for 1-benzyl-1H-pyrazol-4-ol are not mentioned in the sources, related compounds have been studied for their potential applications in various fields .

作用机制

Target of Action

Similar compounds have been found to interact with various enzymes and receptors . For instance, pyrazole derivatives have been reported to have antimicrobial and antioxidant activities, suggesting that they may interact with enzymes involved in these processes.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in the target’s function . For example, some pyrazole derivatives have been found to inhibit the growth of bacteria , suggesting that they may interfere with essential bacterial processes.

Biochemical Pathways

Given the reported antimicrobial and antioxidant activities of similar compounds , it’s plausible that this compound could affect pathways related to these processes

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . This suggests that the compound can be readily absorbed from the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system.

Result of Action

Similar compounds have been found to exhibit antimicrobial and antioxidant activities , suggesting that 1-Benzyl-1H-Pyrazol-4-ol may have similar effects

Action Environment

The action of 1-Benzyl-1H-Pyrazol-4-ol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances. The compound is known to be stable at room temperature

属性

IUPAC Name

1-benzylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-10-6-11-12(8-10)7-9-4-2-1-3-5-9/h1-6,8,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELUNASLYMZLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-pyrazol-4-ol

CAS RN

226989-35-1
Record name 1-benzyl-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (2.0 g, 7.03 mmol) was dissolved in tetrahydrofuran (18 mL) and cooled to 0° C. 2N NaOH (7.03 mL, 14.06 mmol) and 30% peroxide (14.07 mL) were added and the reaction was stirred at room temperature for 45 minutes. The reaction was acidified to pH=2 by addition of 2N HCl and extracted with dichloromethane. The organic layer was dried over sodium sulfate, filtered and concentrated to give 1-benzyl-1H-pyrazol-4-ol (1.54 g) as a yellow solid. 1H NMR (400 MHz, CDCl3, δ): 7.25-7.21 (m, 3H), 7.08-7.07 (m, 3H), 6.91 (s, 1H), 5.06 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
7.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
14.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1-Benzyl-4-t-butyldimethylsilyloxypyrazole (3.0 g, 10.4 mmol) was dissolved in THF (20 ml) and tetrabutylammonium fluoride (52 ml of 1M solution in THF) was added. The reaction was stirred overnight and the solvent removed in vacuo. The residue was dissolved in water and extracted into diethylether. The organics dried over sodium sulfate, and the ether removed in vacuo. The residue purified by column chromatography (silica gel, chloroform→2% methanol/chloroform) to yield product (0.63 g, 35%). MS
Name
1-Benzyl-4-t-butyldimethylsilyloxypyrazole
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step Two
Yield
35%

Synthesis routes and methods IV

Procedure details

Into a 100-mL three neck round-bottom flask, was placed a solution of 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (compound 244.1, 3.47 g, 12.2 mmol) in tetrahydrofuran (35 mL). Sodium hydroxide (980 mg, 24.5 mmol) was added and then the mixture was cooled to 0° C. Hydrogen peroxide (2.51 mL, 24.4 mmol) was carefully added drop-wise and the resulting mixture was stirred for 2 h at room temperature. The reaction was carefully quenched with aqueous Na2S2O3(sat.) (20 mL). The aqueous phase was extracted with EtOAc (300 mL) and the combined organic layers were washed with brine (2×150 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography with ethyl acetate/petroleum ether (1/1) as eluent to furnish the title compound as a white solid (1.64 g, 77%).
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
980 mg
Type
reactant
Reaction Step Four
Quantity
2.51 mL
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
solvent
Reaction Step Six
Yield
77%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。